molecular formula C24H26N4O5S2 B2895639 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 1005294-51-8

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2895639
CAS No.: 1005294-51-8
M. Wt: 514.62
InChI Key: SMPATKYQLUSYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a piperidine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring , a sulfonamide group , and a piperidine moiety , which contribute to its biological activity. The molecular formula is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, and its structure allows for various interactions with biological targets.

Component Details
IUPAC Name This compound
Molecular Weight 396.56 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act through:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.

Therapeutic Applications

This compound has been studied for several potential therapeutic applications:

  • Anti-inflammatory Activity : Research has shown that compounds with similar structures exhibit significant anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory disorders .
  • Antitumor Effects : Some studies suggest that pyridazine derivatives can inhibit tumor growth by targeting specific cancer pathways, making this compound a candidate for cancer therapy .
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, providing a basis for further exploration in treating infections .

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • A study demonstrated that derivatives with similar structures showed up to 85% inhibition of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .
Study Findings
Selvam et al. (2014)Compounds showed significant anti-inflammatory activity (up to 85% inhibition of TNF-α) .
Bandgar et al. (2015)Reported promising results against bacterial strains, highlighting potential antimicrobial effects .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • In vivo studies using carrageenan-induced rat paw edema models indicated that compounds similar to this compound exhibited significant reduction in edema compared to standard anti-inflammatory drugs like ibuprofen .
  • Case Study on Antitumor Activity :
    • A series of pyridazine derivatives were tested against various cancer cell lines, showing inhibition rates comparable to established chemotherapeutic agents, suggesting a potential role for this compound in cancer treatment .

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-2-34(30,31)23-14-13-22(26-27-23)19-7-6-8-20(17-19)25-24(29)18-9-11-21(12-10-18)35(32,33)28-15-4-3-5-16-28/h6-14,17H,2-5,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPATKYQLUSYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.